molecular formula C14H15NO5 B7005198 Methyl 5-[(3-methoxy-2-oxopyridin-1-yl)methyl]-3-methylfuran-2-carboxylate

Methyl 5-[(3-methoxy-2-oxopyridin-1-yl)methyl]-3-methylfuran-2-carboxylate

Cat. No.: B7005198
M. Wt: 277.27 g/mol
InChI Key: QEZGNSRHYYYANQ-UHFFFAOYSA-N
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Description

Methyl 5-[(3-methoxy-2-oxopyridin-1-yl)methyl]-3-methylfuran-2-carboxylate is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a furan ring substituted with a carboxylate ester and a pyridinone moiety, making it an interesting subject for synthetic and application-oriented research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[(3-methoxy-2-oxopyridin-1-yl)methyl]-3-methylfuran-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan ring, followed by the introduction of the carboxylate ester group. The pyridinone moiety is then attached through a series of nucleophilic substitution reactions.

    Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.

    Esterification: The carboxylate ester group is introduced through esterification, typically using methanol and a strong acid like sulfuric acid.

    Attachment of the Pyridinone Moiety: The pyridinone group is introduced via nucleophilic substitution, where a suitable pyridinone derivative reacts with the furan ester under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(3-methoxy-2-oxopyridin-1-yl)methyl]-3-methylfuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group on the pyridinone moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furanones, while reduction of the ester group would produce the corresponding alcohol.

Scientific Research Applications

Chemistry

In chemistry, Methyl 5-[(3-methoxy-2-oxopyridin-1-yl)methyl]-3-methylfuran-2-carboxylate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound could be investigated for its potential pharmacological properties. The presence of the pyridinone moiety suggests possible interactions with biological targets, making it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as improved thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of Methyl 5-[(3-methoxy-2-oxopyridin-1-yl)methyl]-3-methylfuran-2-carboxylate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-[(2-oxopyridin-1-yl)methyl]-3-methylfuran-2-carboxylate
  • Ethyl 5-[(3-methoxy-2-oxopyridin-1-yl)methyl]-3-methylfuran-2-carboxylate
  • Methyl 5-[(3-methoxy-2-oxopyridin-1-yl)methyl]-2-methylfuran-3-carboxylate

Uniqueness

Methyl 5-[(3-methoxy-2-oxopyridin-1-yl)methyl]-3-methylfuran-2-carboxylate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged to develop specialized applications that similar compounds might not be able to achieve.

Properties

IUPAC Name

methyl 5-[(3-methoxy-2-oxopyridin-1-yl)methyl]-3-methylfuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5/c1-9-7-10(20-12(9)14(17)19-3)8-15-6-4-5-11(18-2)13(15)16/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEZGNSRHYYYANQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=C1)CN2C=CC=C(C2=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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